(±)-2-Chlorobutyric--d6 Acid
Description
Significance of Stable Isotope Labeling in Modern Chemical and Biochemical Sciences
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules to trace their journey through chemical reactions or biological pathways. symeres.comwikipedia.org This method is indispensable for understanding molecular transformations, reaction mechanisms, and the intricate workings of metabolic networks. studysmarter.co.uknih.gov The labeled compounds are chemically identical to their natural counterparts but are distinguishable by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers, which detect the mass difference. wikipedia.orgdiagnosticsworldnews.com
Deuterium, as a stable isotope of hydrogen, is particularly useful for probing molecular dynamics and reactivity. numberanalytics.comnumberanalytics.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to a phenomenon known as the kinetic isotope effect, where reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. scielo.org.mxwikipedia.org Researchers can exploit this effect to gain insights into reaction mechanisms and to study the movement and interactions of molecules. numberanalytics.com Deuterium NMR spectroscopy is a specialized technique that is highly sensitive to molecular dynamics and provides simplified spectra compared to proton NMR. numberanalytics.com
The applications of stable isotope labeling are vast and cut across numerous scientific disciplines. In medicine and pharmacology, deuterated compounds are used to study drug metabolism, pharmacokinetics, and the distribution of drugs within the body. symeres.com By tracing the path of a labeled drug, scientists can identify its metabolic byproducts and understand how it is processed and eliminated. musechem.com In biochemistry and metabolomics, stable isotopes help to map out metabolic pathways and quantify the flow of metabolites through these networks. nih.govsilantes.com This is crucial for understanding cellular physiology and the biochemical basis of diseases. silantes.com Furthermore, stable isotope labeling is employed in environmental science to track the fate of pollutants and in agricultural science to monitor nutrient cycling. symeres.comsilantes.com
Deuterium as a Probe for Molecular Dynamics and Reactivity
(±)-2-Chlorobutyric-d6 Acid as a Model Compound for Isotopic Studies
(±)-2-Chlorobutyric-d6 acid, with its specific isotopic labeling, serves as an excellent model compound for a variety of research applications. chemicalbook.com It is a deuterated form of 2-chlorobutanoic acid, a halogenated carboxylic acid. solubilityofthings.com
2-Chlorobutanoic acid possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-chlorobutanoic acid and (S)-2-chlorobutanoic acid. solubilityofthings.comcymitquimica.com The racemic mixture, denoted as (±), contains equal amounts of both enantiomers. The stereochemistry of this molecule is significant because the three-dimensional arrangement of its atoms can influence its biological activity and how it interacts with other chiral molecules, such as enzymes in biological systems. cymitquimica.com The study of such chiral compounds is critical in pharmaceutical development, as different enantiomers of a drug can have vastly different therapeutic effects or toxicities. musechem.com
In (±)-2-Chlorobutyric-d6 acid, the deuterium atoms replace hydrogens at specific positions within the molecule. vulcanchem.comcdnisotopes.com The "d6" designation indicates that six hydrogen atoms have been substituted with deuterium. chemsrc.com This extensive deuteration can have a significant impact on the compound's metabolic stability. By replacing hydrogens at sites prone to metabolic breakdown, the rate of metabolism can be slowed, a strategy sometimes employed in drug design to enhance a drug's half-life. wikipedia.orgchemsrc.com The specific placement of deuterium also allows for detailed mechanistic studies, as researchers can track the fate of the labeled parts of the molecule through complex reaction pathways.
Stereochemical Considerations in 2-Chlorobutyric Acid Chemistry
Scope and Academic Relevance of Research on (±)-2-Chlorobutyric-d6 Acid
The research applications of (±)-2-Chlorobutyric-d6 acid are primarily in the realm of mechanistic studies and as an internal standard in analytical chemistry. Its well-defined structure and isotopic enrichment make it a reliable tracer for metabolic and pharmacokinetic investigations. The academic relevance lies in its ability to provide fundamental insights into reaction mechanisms, the kinetic isotope effect, and the influence of isotopic substitution on the physical and chemical properties of molecules. As a research compound, it contributes to the broader understanding of how molecules behave and interact in complex systems.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₄HD₆ClO₂ |
| Molecular Weight | 128.587 g/mol |
| Boiling Point | 203.2±13.0 °C at 760 mmHg |
| Flash Point | 76.7±19.8 °C |
| Density | 1.2±0.1 g/cm³ |
| Isotopic Enrichment | 98 atom % D |
| Table generated from data in cdnisotopes.comchemsrc.com |
Properties
CAS No. |
1219802-13-7 |
|---|---|
Molecular Formula |
C4H7ClO2 |
Molecular Weight |
128.585 |
IUPAC Name |
2-chloro-2,3,3,4,4,4-hexadeuteriobutanoic acid |
InChI |
InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/i1D3,2D2,3D |
InChI Key |
RVBUZBPJAGZHSQ-LIDOUZCJSA-N |
SMILES |
CCC(C(=O)O)Cl |
Synonyms |
(±)-2-Chlorobutyric--d6 Acid |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Incorporation for ± 2 Chlorobutyric D6 Acid
Strategies for Deuteration of Carboxylic Acids and Analogues
The introduction of deuterium (B1214612) into carboxylic acids can be achieved through several strategic approaches, each offering distinct advantages in terms of selectivity, efficiency, and reaction conditions.
Catalytic Deuterium Exchange Methods
Catalytic hydrogen-deuterium (H/D) exchange represents a powerful and direct method for the deuteration of organic molecules. For carboxylic acids, transition metal catalysis is a prominent strategy. Palladium (Pd) catalysts, in particular, have been effectively used for the ortho-deuteration of phenylacetic acid, utilizing deuterated acetic acid as the deuterium source. thieme-connect.de This process can sometimes lead to deuteration at other positions, such as the benzylic position, through deprotonation/reprotonation mechanisms. thieme-connect.de
Recent advancements have focused on achieving regioselectivity, targeting specific positions on the aliphatic chain of carboxylic acids.
α-Deuteration : A ternary catalytic system comprising K2CO3, pivalic anhydride (B1165640), and 4-dimethylaminopyridine (B28879) (DMAP) has been developed for the α-deuteration of carboxylic acids. researchgate.net This method operates under mild conditions and proceeds through the enolization of an acyl pyridinium (B92312) species, showing wide functional group tolerance. researchgate.net
β-Deuteration : Directing group strategies are often employed for β-C–H activation. Palladium catalysis, guided by directing groups like 8-aminoquinoline (B160924) (8-AQ), can achieve β-deuteration. rsc.orgrsc.org A one-pot method combining boron-catalyzed amidation, Pd-catalyzed C–H deuteration with D₂O, and subsequent enzymatic hydrolysis provides a highly regioselective route to β-deuterated carboxylic acids under milder conditions than traditional methods. rsc.orgrsc.org Exploiting the reversibility of C-H activation with specific palladium catalyst systems and ethylenediamine-based ligands allows for the late-stage β-C(sp³)–H deuteration of free carboxylic acids using a deuterated solvent. acs.orgchemrxiv.org
Synergistic photoredox and hydrogen atom transfer (HAT) catalysis offers another mild and practical pathway for the precise deuteration of aliphatic carboxylic acids using D₂O as the deuterium source, achieving high levels of deuterium incorporation. nih.gov
Halogen-Deuterium Substitution Techniques
Halogen-deuterium substitution is a classical and reliable method for introducing deuterium. This technique typically involves the conversion of an organic halide into an organometallic derivative, which is then quenched with a deuterium source like heavy water (D₂O). nih.gov While not a direct exchange on the carboxylic acid itself, it is a foundational method for preparing deuterated building blocks.
Another approach is radical dehalogenative deuteration. nih.gov More recently, methods for the decarboxylative deuteration of carboxylic acids have been developed. These protocols use synergistic photoredox and HAT catalysis to generate radical intermediates from the carboxylic acid, which are then trapped by a deuterium source. nih.gov This provides an elegant way to access deuterated molecules from readily available starting materials. nih.gov
| Method | Description | Key Features |
| Organometallic Intermediate Quenching | Conversion of an organic halide to an organometallic species (e.g., Grignard or organolithium reagent), followed by reaction with a deuterium source (e.g., D₂O). | Reliable, suitable for creating specific C-D bonds where a halogen precursor is available. nih.gov |
| Radical Dehalogenative Deuteration | A radical is generated from an organic halide, which then abstracts a deuterium atom from a donor. | An alternative to organometallic routes. nih.gov |
| Decarboxylative Deuteration | A carboxylic acid is converted into a radical intermediate via photoredox catalysis, which is then deuterated. | Accesses deuterated compounds directly from carboxylic acid precursors using D₂O. nih.gov |
Enzymatic Deuteration Approaches
Biocatalysis provides highly selective methods for deuteration under mild, environmentally friendly conditions. Enzymes offer exceptional chemo-, regio-, and stereoselectivity.
A chemoenzymatic approach has been developed for the β-specific deuteration of aliphatic acids. This one-pot system uses a combination of borate, palladium, and lipase (B570770) catalysts with D₂O as the deuterium source. rsc.org The lipase facilitates the hydrolysis of an amide intermediate under mild conditions, which avoids the harsh acidic or basic conditions that can cause dedeuteration. rsc.orgrsc.org
Fatty acid photodecarboxylase (CvFAP), an enzyme from Chlorella variabilis, can catalyze the deuteration of carboxylic acids using D₂O in a light-driven process. acs.org Furthermore, NADH-dependent reductases can be used for asymmetric deuteration. A system that uses hydrogen gas (H₂) and heavy water (²H₂O) to generate and recycle the deuterated cofactor [4-²H]-NADH enables the asymmetric deuteration of a variety of organic molecules with near-perfect isotopic selectivity. bohrium.com
Specific Synthetic Routes to (±)-2-Chlorobutyric-d6 Acid and its Precursors
The synthesis of the target compound, (±)-2-Chlorobutyric-d6 Acid, involves preparing a deuterated butyric acid backbone and then introducing a chlorine atom at the α-position (C2).
Synthesis from Deuterated γ-Butyrolactone Derivatives
γ-Butyrolactone is a common precursor for the synthesis of butyric acid derivatives. A plausible synthetic route to (±)-2-Chlorobutyric-d6 Acid can start from a deuterated version of γ-butyrolactone. The synthesis of deuterated γ-butyrolactone scaffolds can be achieved through various methods, including continuous-flow preparations. x-mol.comhelsinki.fi
Once a deuterated γ-butyrolactone (e.g., γ-butyrolactone-d6) is obtained, it can be converted to the target compound through a ring-opening reaction. Treatment of the lactone with a chlorinating agent, such as hydrogen chloride (HCl) or thionyl chloride (SOCl₂), under appropriate conditions would cleave the ester bond. This nucleophilic attack by chloride, followed by protonation, can yield 4-chlorobutyric acid. To obtain the desired 2-chloro isomer, this intermediate would need to undergo rearrangement or be synthesized via a different regioselective ring-opening, which is a significant challenge. A more direct, albeit synthetically complex, route might involve the synthesis of a precursor that already has a leaving group at the desired position for subsequent chlorination.
| Starting Material | Reagents | Product | Plausibility |
| γ-Butyrolactone-d6 | 1. Strong Base (e.g., LDA) 2. Chlorinating Agent (e.g., NCS) | α-Chloro-γ-butyrolactone-d5 | A potential route to introduce chlorine at the alpha position of the lactone prior to ring-opening. |
| α-Chloro-γ-butyrolactone-d5 | Reductive Ring Opening (e.g., with Zn/HCl) | (±)-2-Chlorobutyric-d5 Acid | A possible method to open the lactone ring to form the final acid. |
This table represents a hypothetical synthetic pathway based on established organic chemistry principles.
Chlorination of Deuterated Butyric Acid Analogues
A more direct and established method involves the α-chlorination of a pre-deuterated butyric acid molecule. Butyric acid-d8 can serve as an excellent starting material.
The classical method for the α-halogenation of a carboxylic acid is the Hell-Volhard-Zelinskii (HVZ) reaction. libretexts.org While traditionally performed with bromine (Br₂) and a phosphorus catalyst (like PBr₃), a similar reaction can be effected with chlorine. libretexts.orgprepchem.com An alternative method involves reacting butyric acid with a chlorinating agent like thionyl chloride in the presence of a catalyst. solubilityofthings.com A patented method describes the reaction of n-butyric acid with liquid chlorine using butyric anhydride as a catalyst to produce 2-chlorobutyric acid with high purity. google.com
For the synthesis of (±)-2-Chlorobutyric-d6 Acid, one would start with deuterated butyric acid (e.g., butyric acid-d7, where the carboxylic proton is exchangeable). The α-chlorination reaction would then replace one of the deuterium atoms at the C2 position with a chlorine atom.
Reaction Scheme: CD₃-CD₂-CD₂-COOD + Cl₂ --(Catalyst)--> CD₃-CD₂-CDCl-COOH + DCl
This reaction would yield the desired (±)-2-Chlorobutyric-d6 Acid, as the chirality is introduced at the C2 position during the chlorination step, resulting in a racemic mixture.
| Reaction | Starting Material | Reagents | Key Features |
| Modified HVZ Reaction | Butyric Acid-d7 | Cl₂, PCl₃ (catalyst) | A well-established method for α-halogenation of carboxylic acids. libretexts.org |
| Catalytic Chlorination | Butyric Acid-d7 | Liquid Chlorine, Butyric Anhydride (catalyst) | A method reported to yield high-purity product. google.com |
| Direct Chlorination | Butyric Acid-d7 | Chlorine, Phosphorus, Iodine, PCl₅ | A lab-scale preparation method involving illumination. prepchem.com |
Hydrolysis of Deuterated Chlorobutanol
A key step in the synthesis of (±)-2-Chlorobutyric-d6 Acid is the hydrolysis of a suitable deuterated precursor, such as a deuterated 2-chlorobutanol. solubilityofthings.com This method is analogous to the synthesis of non-deuterated carboxylic acids from their corresponding alcohol precursors. libretexts.orgmnstate.edu The general principle involves the oxidation of the primary alcohol group to a carboxylic acid.
The hydrolysis can be achieved under either acidic or basic conditions. science-revision.co.uk In an acidic hydrolysis, the deuterated 2-chlorobutanol is typically refluxed with a dilute mineral acid like sulfuric or hydrochloric acid. science-revision.co.uk This reaction is reversible, and an excess of water is often used to drive the equilibrium towards the formation of the carboxylic acid. science-revision.co.uk
Alternatively, basic hydrolysis, also known as saponification, can be employed. units.it This involves heating the deuterated ester precursor with a base such as sodium hydroxide. units.it This reaction is generally irreversible because the resulting carboxylate salt is not susceptible to nucleophilic attack by the alcohol. science-revision.co.uk A subsequent acidification step is required to protonate the carboxylate and yield the final carboxylic acid. science-revision.co.uk
The reaction can be generalized as follows:
Acid-Catalyzed Hydrolysis: CD₃-CD₂-CHCl-CD₂OH + H₂O --[H⁺]--> CD₃-CD₂-CHCl-COOH + H₂
Base-Catalyzed Hydrolysis (Saponification):
CD₃-CD₂-CHCl-COOR + OH⁻ → CD₃-CD₂-CHCl-COO⁻ + ROH
CD₃-CD₂-CHCl-COO⁻ + H₃O⁺ → CD₃-CD₂-CHCl-COOH + H₂O
Methodologies for Assessing Isotopic Purity and Deuterium Distribution
Ensuring high isotopic purity and confirming the specific locations of deuterium atoms are paramount for the application of deuterated compounds. rsc.org A combination of spectroscopic techniques is typically employed for this purpose.
Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content
Quantitative NMR (qNMR) is a powerful tool for determining the isotopic enrichment of deuterated compounds. rssl.com The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that resonance. rssl.com For (±)-2-Chlorobutyric-d6 Acid, both ¹H and ²H (Deuterium) NMR can be utilized.
In ¹H NMR, the absence or significant reduction of signals corresponding to the protons in the non-deuterated compound provides a direct measure of deuterium incorporation. jove.com The purity can be quantified by comparing the integral of residual proton signals to that of a certified internal standard. rssl.com
²H NMR is particularly useful for highly deuterated compounds. sigmaaldrich.com It allows for the direct observation of the deuterium signals, providing information about the specific sites of deuteration. sigmaaldrich.com However, due to the lower magnetogyric ratio of deuterium, ²H NMR experiments generally require longer acquisition times to achieve a sufficient signal-to-noise ratio. sigmaaldrich.com The use of high-purity deuterated solvents is crucial to avoid interference from solvent signals. fujifilm.com
| NMR Technique | Application for (±)-2-Chlorobutyric-d6 Acid | Key Considerations |
| ¹H qNMR | Quantification of residual protons to determine deuterium incorporation level. | Requires a high-purity internal standard for accurate quantification. rssl.com Weighing of the sample and standard is a significant source of error. rssl.com |
| ²H NMR | Direct detection and quantification of deuterium at specific sites. | Longer acquisition times are needed. sigmaaldrich.com Non-deuterated solvents can be used. sigmaaldrich.com |
| ¹³C NMR | Analysis of deuterium-induced isotope shifts on neighboring carbon atoms to quantify site-specific deuteration. nih.gov | Requires decoupling of both ¹H and ²H nuclei for better resolution. nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the isotopic purity of deuterated compounds by accurately measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues. rsc.orgnih.gov The high resolving power of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the separation of ions with very small mass differences, including the distinction between deuterated and ¹³C isotopes. researchgate.netthermofisher.com
| HRMS Parameter | Significance in Isotopic Purity Analysis |
| High Mass Resolution | Enables the separation of deuterated isotopologues from those containing naturally abundant heavy isotopes (e.g., ¹³C). thermofisher.com |
| Accurate Mass Measurement | Confirms the elemental composition of the deuterated compound and its fragments. nih.gov |
| Isotopologue Peak Integration | Allows for the calculation of the percentage of isotopic purity by comparing the intensities of the desired labeled compound's ions. rsc.org |
Vibrational Spectroscopy for Deuterium Incorporation (e.g., IR)
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides a complementary method for confirming deuterium incorporation. The substitution of a hydrogen atom with a heavier deuterium atom leads to a noticeable shift in the vibrational frequency of the corresponding bond.
The C-D bond has a lower vibrational stretching frequency compared to the C-H bond. thieme-connect.com This is due to the increased mass of deuterium. For example, the O-H stretching frequency is typically around 3600 cm⁻¹, while the O-D stretch is observed at a lower frequency of approximately 2600 cm⁻¹. msu.edu Similarly, C-D stretching vibrations will appear at lower wavenumbers than their C-H counterparts. By comparing the IR spectrum of (±)-2-Chlorobutyric-d6 Acid with that of its non-deuterated analog, the presence and extent of deuteration can be qualitatively assessed. The disappearance or significant reduction of C-H stretching bands and the appearance of new C-D stretching bands are clear indicators of successful deuterium incorporation.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Effect of Deuteration |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Shifts to a lower frequency upon deuteration of the hydroxyl group. msu.edu |
| C-H Stretch (Aliphatic) | 2850-3000 | Disappears or reduces in intensity, with new C-D stretching bands appearing at lower frequencies. |
| C=O Stretch (Carboxylic Acid) | ~1710 | Generally less affected by deuteration of the alkyl chain. |
Optimization and Scale-Up Considerations for Research Applications
The transition from a small-scale laboratory synthesis to a larger, more practical scale for research applications requires careful optimization of reaction conditions and the implementation of robust and scalable technologies. researchgate.netnih.gov
Key factors to consider for the optimization and scale-up of (±)-2-Chlorobutyric-d6 Acid synthesis include:
Catalyst Selection and Loading: For syntheses involving catalytic steps, such as deuteration using a heterogeneous catalyst, optimizing the catalyst type and loading is crucial for achieving high efficiency and selectivity. acs.org The catalyst should be robust, easily separable, and recyclable to minimize costs and waste. nih.gov
Reaction Conditions: Parameters such as temperature, pressure, reaction time, and solvent choice need to be fine-tuned to maximize yield and isotopic purity while ensuring safety and practicality on a larger scale. google.comoaepublish.com
Purification Methods: As the scale of the reaction increases, the purification method must be scalable as well. Techniques like distillation, crystallization, and chromatography need to be evaluated for their efficiency and feasibility at a larger scale.
Use of Flow Chemistry: Continuous flow chemistry offers several advantages for the synthesis of deuterated compounds, including improved heat and mass transfer, better reaction control, and enhanced safety. colab.ws Flow reactors can facilitate the handling of hazardous reagents and can be more easily scaled up compared to batch processes. colab.ws
Deuterium Source: The choice of the deuterium source (e.g., D₂O, D₂ gas) can impact the cost and efficiency of the process. oaepublish.com Using readily available and less expensive deuterium sources like D₂O is often preferred for large-scale synthesis. acs.org
| Parameter | Optimization and Scale-Up Consideration |
| Catalyst | Use of recoverable and reusable heterogeneous catalysts. nih.govacs.org |
| Reaction Time | Minimize to improve throughput without compromising yield or purity. |
| Temperature & Pressure | Optimize for energy efficiency and safety at a larger scale. |
| Purification | Develop scalable purification methods like distillation or crystallization. |
| Technology | Consider continuous flow reactors for improved control and scalability. colab.ws |
Chirality and Stereochemical Investigations of 2 Chlorobutyric D6 Acid
Enantiomeric Nature and Stereoisomerism of 2-Chlorobutyric Acid Derivatives
2-Chlorobutyric acid possesses a chiral center at the second carbon atom (C-2), the point of chlorine substitution. vulcanchem.comsolubilityofthings.com This gives rise to two non-superimposable mirror images, known as enantiomers. These are designated as (R)-2-chlorobutyric acid and (S)-2-chlorobutyric acid. nih.govnih.gov The racemic mixture, denoted as (±)-2-chlorobutyric acid, contains equal amounts of both enantiomers. solubilityofthings.com The deuterated analogue, (±)-2-Chlorobutyric-d6 Acid, also exists as a racemic mixture. vulcanchem.com
R/S Configuration at the Chiral Center
The absolute configuration of the stereoisomers of 2-chlorobutanoic acid is determined using the Cahn-Ingold-Prelog (CIP) priority rules. chemistrysteps.com For 2-chlorobutane, a similar chiral molecule, the priority of the groups attached to the chiral carbon is assigned based on atomic number: chlorine receives the highest priority, followed by the ethyl group, the methyl group, and finally the hydrogen atom. doubtnut.com If the arrangement of these groups from highest to lowest priority is clockwise, the configuration is designated as 'R', and if it is counterclockwise, it is 'S'. chemistrysteps.comdoubtnut.com
The presence of deuterium (B1214612) in (±)-2-Chlorobutyric-d6 Acid does not alter the fundamental principles of R/S designation, as the priority is determined by atomic number, and deuterium is an isotope of hydrogen.
Diastereomeric Relationships in Related Chlorobutanoic Acid Systems
When a molecule contains more than one chiral center, stereoisomers that are not mirror images of each other are known as diastereomers. libretexts.org For instance, in 2-bromo-3-chlorobutanoic acid, which has two chiral centers, four possible stereoisomers exist. bartleby.com These can be grouped into two pairs of enantiomers, while the relationship between any two stereoisomers that are not enantiomers is diastereomeric. libretexts.org Diastereomers have different physical properties and can be separated by techniques like fractional crystallization. ucl.ac.uk
In the context of resolving racemic mixtures, diastereomeric salt formation is a common strategy. A racemic acid, such as (±)-2-chlorobutyric acid, can be reacted with a single enantiomer of a chiral base to form a pair of diastereomeric salts. ucl.ac.uk These salts, having different solubilities, can then be separated.
Asymmetric Synthesis Approaches for Enantiopure 2-Chlorobutyric Acid
The synthesis of single enantiomers of 2-chlorobutyric acid is of significant interest for various applications, including as building blocks in the synthesis of pharmaceuticals. lookchem.com Several strategies have been developed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution.
Chiral Auxiliary Strategies in (Deuterated) 2-Chloroalkanoic Acid Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
One approach involves the use of chiral oxazolines derived from amino acids like (S)-phenylalaninol. oup.com These can be used to prepare optically active 2-chloroalkanoic acids. Another method utilizes α-D-glucofuranose-derived silyl (B83357) ketene (B1206846) acetals, which upon diastereoselective halogenation and subsequent saponification, yield optically active (S)-2-chloroalkanoic acids with high enantiomeric excess (e.e.). researchgate.net The use of roof-shaped chiral alcohols as auxiliaries has also been reported for the asymmetric synthesis of α-halo acid derivatives, achieving high diastereomeric purity through dynamic thermodynamic resolution. researchgate.net
Table 1: Enantiomeric Excess in Chiral Auxiliary-Mediated Synthesis of 2-Chloroalkanoic Acids
| Chiral Auxiliary/Starting Material | Method | Product | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| α-D-Glucofuranose-derived silyl ketene acetals | Diastereoselective halogenation | (S)-2-Chloroalkanoic acids | Up to 95% researchgate.net |
| (S)-Phenylalaninol-derived oxazolines | Asymmetric transformation | 2-Chloroalkanoic acids | 45-73% optical yield oup.com |
Asymmetric Catalysis for Enantioselective Formation of 2-Chlorobutyric Acid Derivatives
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. wikipedia.org This approach is highly efficient and is a cornerstone of modern organic synthesis. acs.org
Lewis acid catalysts with chiral ligands are widely used for various asymmetric transformations. wikipedia.org For the synthesis of α-chloro esters, direct organocatalytic asymmetric α-chlorination of aldehydes can be employed, followed by oxidation and esterification to yield the desired product with high optical purity. lookchem.com
Transition metal complexes with chiral ligands, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands like BINAP, have proven effective in asymmetric hydrogenation reactions. acs.org While not directly applied to the chlorination of butyric acid, these catalytic systems highlight the power of asymmetric catalysis in creating chiral molecules.
Kinetic Resolution Techniques for Racemic Mixtures
Kinetic resolution is a method for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org In an ideal kinetic resolution, one enantiomer reacts much faster than the other, allowing for its separation from the unreacted, slower-reacting enantiomer.
Enzymes, particularly lipases, are often used as catalysts in kinetic resolution due to their high stereoselectivity. google.com For example, lipase-catalyzed acylation can be used for the resolution of racemic alcohols. google.com Dynamic kinetic resolution (DKR) is an advancement where the slower-reacting enantiomer is continuously racemized back to the racemic mixture, theoretically allowing for a 100% yield of the desired enantiomer. wikipedia.org Lipases, in combination with a racemization catalyst, have been used in the dynamic kinetic resolution of related compounds like chlorohydrins. wikipedia.orgsmolecule.com The resolution of racemic alanine (B10760859) has been demonstrated using (+)-2-butanol and (l)-2-chlorobutanoic acid as resolving agents. gauthmath.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (±)-2-Chlorobutyric-d6 Acid |
| (R)-2-chlorobutyric acid |
| (S)-2-chlorobutyric acid |
| 2-chlorobutane |
| 2-bromo-3-chlorobutanoic acid |
| (S)-phenylalaninol |
| α-D-glucofuranose |
| BINAP |
| Alanine |
| (+)-2-butanol |
| (l)-2-chlorobutanoic acid |
Stereochemical Control in Deuteration Reactions
The introduction of deuterium into a molecule at a specific position with defined stereochemistry is a significant challenge in synthetic chemistry. For a molecule like 2-chlorobutyric acid, which is chiral at the C-2 position, deuteration reactions must be carefully controlled to achieve the desired stereochemical outcome. This control can be manifested in terms of diastereoselectivity, where an existing chiral center directs the stereochemistry of the new deuterium-bearing center, or enantioselectivity, where a chiral catalyst or reagent creates a chiral center with a preference for one enantiomer.
Diastereoselectivity in deuteration refers to the preferential formation of one diastereomer over another when a new stereocenter is created in a molecule that already contains one or more stereocenters. In the context of deuterating analogs of 2-chlorobutyric acid, an existing chiral center can influence the facial selectivity of a deuteration reaction.
Research into the deuteration of carboxylic acids has demonstrated that the stereochemical outcome can be directed by the substrate's existing structure. For example, studies on the palladium-catalyzed β-C(sp³)–H deuteration of chiral carboxylic acids show that the reaction can proceed with notable diastereoselectivity. The deuteration of the β-methylene protons in a substrate like 2-methylhexanoic acid occurs diastereoselectively, favoring the product formed via the sterically less hindered palladacycle intermediate. chemrxiv.org A similar principle would apply to the deuteration of 2-chlorobutyric acid derivatives, where the existing stereocenter at C-2 would direct the approach of the catalyst and deuterium source to adjacent positions, resulting in one diastereomer being formed in excess. The level of diastereoselectivity is often dependent on reaction conditions, including the ligand, solvent, and temperature. nih.gov
Table 1: Examples of Diastereoselective Deuteration in Carboxylic Acids
| Substrate | Catalyst System | Position of Deuteration | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| 2-Methylhexanoic Acid | Palladium (Pd) catalyst with an amino acid-derived ligand | β-methylene (C-3) | 3:1 chemrxiv.org |
Biocatalysis offers a powerful and highly selective method for preparing enantiomerically pure deuterated compounds. nih.gov Enantiocomplementary synthesis refers to the use of two different catalysts (in this case, enzymes) that provide access to either enantiomer of a chiral product from the same prochiral starting material.
This strategy has been effectively demonstrated in the asymmetric deuteration of ketones and other substrates using nicotinamide (B372718) cofactor (NADH)-dependent reductases. nih.gov By selecting either an (S)-selective or an (R)-selective alcohol dehydrogenase (also known as a ketoreductase), it is possible to reduce a prochiral ketone to the corresponding (S)- or (R)-deuterated alcohol with exceptional enantiomeric and isotopic selectivity. nih.gov The deuterium is sourced from heavy water (²H₂O), which is used to generate the deuterated cofactor [4-²H]-NADH in situ. nih.gov This approach allows for the synthesis of either the (R)- or (S)-enantiomer of a deuterated chiral alcohol from a single prochiral ketone substrate simply by choosing the appropriate enzyme. nih.gov This biocatalytic method could theoretically be applied to produce (R)- and (S)-2-chlorobutyric-d6 acid from a suitable precursor.
Table 2: Enantiocomplementary Reductive Deuteration of Acetophenone
| Substrate | Biocatalyst (Reductase) | Product | Enantiomeric Excess (ee) | Isotopic Selectivity |
|---|---|---|---|---|
| Acetophenone | (S)-selective alcohol dehydrogenase | (S)-[1-²H]-1-phenylethanol | ≥99% | ≥93% nih.gov |
Diastereoselectivity in Deuterium Incorporation
Role of Chirality in Mechanistic and Biosynthetic Pathway Research
The use of chiral, isotopically labeled molecules is a cornerstone of research into reaction mechanisms and metabolic pathways. nih.gov The stereochemical information encoded in a molecule like (R)- or (S)-2-chlorobutyric-d6 acid provides a powerful probe to elucidate the stereochemical course of chemical and biological transformations. juniperpublishers.comjuniperpublishers.com
In mechanistic chemistry, a chiral deuterated compound can reveal whether a substitution reaction at the chiral center proceeds with inversion or retention of configuration. For example, if (R)-2-chlorobutyric-d6 acid undergoes a substitution reaction, the stereochemistry of the product will indicate whether the mechanism was, for instance, a direct backside attack (inversion of stereochemistry) or a process involving a double inversion (net retention).
In the study of biosynthetic pathways, chiral labeled compounds are indispensable for determining the stereospecificity of enzymatic reactions. nih.govmdpi.com Many metabolic processes, such as the chiral inversion of 2-arylpropionic acid drugs, involve the transformation of one enantiomer into its antipode. nih.gov Using an enantiomerically pure deuterated substrate allows researchers to track the fate of the label and understand the precise enzymatic steps involved. For instance, feeding a biological system with (S)-2-chlorobutyric-d6 acid and analyzing the stereochemistry of its metabolites can reveal whether specific enzymes in a pathway act on only one enantiomer or if metabolic chiral inversion occurs. nih.govresearchgate.net This knowledge is critical for understanding drug metabolism and designing more effective and safer therapeutic agents. nih.gov
Applications in Advanced Chemical and Biological Research
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation
The study of kinetic isotope effects (KIEs) is a powerful method for determining reaction mechanisms. libretexts.org By replacing hydrogen atoms with deuterium (B1214612) in a reactant molecule like (±)-2-Chlorobutyric-d6 Acid, researchers can observe changes in reaction rates, providing evidence for the involvement of specific C-H bonds in the rate-determining step of a reaction. libretexts.orglibretexts.org
Primary and Secondary Deuterium Kinetic Isotope Effects
The kinetic isotope effect is broadly classified into two types: primary and secondary. A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.orglibretexts.orglibretexts.org For deuterium-labeled compounds, this effect is often significant, with reaction rates for the hydrogen-containing compound being several times faster than for its deuterium-labeled counterpart (kH/kD > 1). libretexts.orgpharmacy180.com This is because the C-D bond has a lower zero-point energy and is stronger than the C-H bond, requiring more energy to break. baranlab.orgportico.org
A secondary kinetic isotope effect (SKIE) occurs when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than PKIEs but can still provide valuable information about changes in hybridization or hyperconjugation at the transition state. princeton.edugmu.edu For example, a normal SKIE (kH/kD > 1) might be observed due to hyperconjugation stabilizing a developing positive charge in the transition state. princeton.educdnsciencepub.com Conversely, an inverse SKIE (kH/kD < 1) can occur, often when hybridization changes from sp2 to sp3. gmu.eduepfl.ch
| Isotope Effect Type | Description | Typical kH/kD Value |
| Primary (PKIE) | Bond to isotope is broken/formed in the rate-determining step. | > 2 |
| Secondary (SKIE) | Isotope is not directly involved in bond breaking/formation. | Normal: > 1, Inverse: < 1 |
Investigation of Rate-Determining Steps and Transition States
The magnitude of the KIE can help identify the rate-determining step of a reaction. pharmacy180.comprinceton.edunih.gov A significant primary KIE strongly suggests that the cleavage of the C-H (or C-D) bond is part of the slowest step in the reaction sequence. libretexts.orgpharmacy180.com The absence of a KIE, on the other hand, indicates that C-H bond breaking is not involved in the rate-determining step. wikipedia.org
Furthermore, KIE studies offer insights into the structure of the transition state. princeton.edunih.gov The Hammond postulate suggests that the transition state's structure will more closely resemble the species (reactant or product) to which it is closer in energy. baranlab.orgprinceton.edu By analyzing the KIE, chemists can infer details about the geometry and bonding within the transition state complex. For instance, the magnitude of a primary KIE can indicate the extent of bond breaking at the transition state. pharmacy180.com
Impact of Deuterium Substitution on Reaction Pathways and Selectivity
Deuterium substitution can, in some cases, influence the pathway a reaction takes and its selectivity. researchgate.net While theoretical studies have shown that deuterium substitution has a negligible effect on some interactions, such as certain C-H···O interactions, and thus may not control reaction selectivity in those specific cases, the principle of altering reaction rates remains a powerful tool. nih.govacs.orgacs.org By slowing down a particular reaction pathway through deuteration, it may be possible to favor an alternative, faster pathway, thereby altering the product distribution. researchgate.net This strategy is of interest in synthetic chemistry for controlling the outcome of complex reactions.
Elucidation of Metabolic and Biosynthetic Pathways
Isotopically labeled compounds like (±)-2-Chlorobutyric-d6 Acid are indispensable for tracing the complex networks of reactions that constitute metabolism and biosynthesis. unam.mxnih.gov The deuterium label acts as a "heavy" tag that can be tracked through various analytical techniques.
Tracing Metabolic Fates of Deuterated Substrates in Biological Systems
The use of deuterated compounds allows researchers to follow the journey of a molecule through a biological system. scbt.commdpi.com When a deuterated substrate is introduced into a cell or organism, its metabolic products will retain the deuterium label. nih.govbitesizebio.com Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can then be used to identify and quantify these labeled metabolites. libretexts.orglibretexts.org This provides a dynamic picture of metabolic flux, revealing how different pathways are utilized under various conditions. bitesizebio.comresearchgate.net For example, deuterated tracers can help determine whether an increase in a particular metabolite is due to increased production or decreased consumption. bitesizebio.com This approach has been used to study the metabolism of drugs, fatty acids, and amino acids. nih.govacs.org
| Analytical Technique | Application in Metabolic Tracing |
| Mass Spectrometry (MS) | Detects the mass difference between labeled and unlabeled metabolites, allowing for quantification. libretexts.org |
| Nuclear Magnetic Resonance (NMR) | Detects the presence and location of deuterium atoms in molecules, providing structural information. libretexts.org |
Probing the Authenticity of Biosynthetic Intermediates
In the study of how organisms synthesize complex natural products, it is often necessary to confirm whether a proposed molecule is a true intermediate in the biosynthetic pathway. unam.mxrsc.org By synthesizing a deuterated version of the proposed intermediate and feeding it to the organism, researchers can determine if it is converted into the final product. nih.govacs.org If the final product incorporates the deuterium label, it provides strong evidence that the proposed molecule is indeed an authentic intermediate in the pathway. nih.gov This method has been successfully used to elucidate the biosynthetic pathways of various natural products, including pheromones and sterols. nih.govrsc.org
Influence of Deuteration on Enzyme-Substrate Interactions
The substitution of hydrogen with its heavier, stable isotope, deuterium, at specific molecular positions can significantly alter the kinetics of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This principle is particularly valuable in the study of enzyme-substrate interactions. The carbon-deuterium (C-D) bond is stronger and breaks more slowly than a corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com When a C-H bond cleavage is the rate-determining step in an enzymatic reaction, replacing hydrogen with deuterium will slow down the reaction rate.
In the context of (±)-2-Chlorobutyric-d6 Acid, deuteration provides a sophisticated method for investigating metabolic pathways and enzyme mechanisms. Researchers can use this labeled compound to probe the activity of enzymes that metabolize short-chain chlorinated carboxylic acids. escholarship.org If the enzymatic process involves the cleavage of a C-H bond at one of the deuterated positions (positions 2, 3, or 4), the observed reaction rate with (±)-2-Chlorobutyric-d6 Acid will be slower compared to its non-deuterated counterpart. This slowing of the metabolic rate can help confirm the reaction mechanism and identify the specific sites of enzymatic attack. juniperpublishers.comnih.gov
Development and Application of Advanced Analytical Methodologies
(±)-2-Chlorobutyric-d6 Acid is a key compound in the development and application of advanced analytical techniques, owing to its unique isotopic composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. rsc.orgmsu.edulibretexts.org The use of isotopically labeled compounds like (±)-2-Chlorobutyric-d6 Acid significantly expands the capabilities of NMR analysis. vulcanchem.com
Deuterium (2H) is an NMR-active nucleus with a spin of 1. wikipedia.org 2H-NMR spectroscopy directly observes the deuterium nuclei within a molecule, making it an definitive method for confirming the success and specificity of deuteration. wikipedia.org For (±)-2-Chlorobutyric-d6 Acid, a 2H-NMR spectrum would show distinct signals corresponding to the deuterium atoms on carbons 2, 3, and 4.
The primary application of 2H-NMR in this context is to verify the positional labeling of the deuterium atoms. wikipedia.org This confirmation is crucial for ensuring the integrity of subsequent studies, such as mechanistic investigations or its use as an internal standard. The chemical shifts in the 2H-NMR spectrum, while having a similar range to proton (¹H) NMR, provide unambiguous proof of the isotopic substitution pattern. wikipedia.org
Table 1: Expected 2H-NMR Features for (±)-2-Chlorobutyric-d6 Acid
| Feature | Description | Significance |
|---|---|---|
| Signal Presence | Signals appear in the 2H spectrum at chemical shifts corresponding to the deuterated positions. | Confirms the incorporation of deuterium into the molecule. wikipedia.org |
| Signal Integration | The relative areas of the signals can be used to determine the extent of deuteration at each site. | Verifies the d6 isotopic purity. |
| Absence in ¹H-NMR | The corresponding signals are absent or significantly diminished in the ¹H-NMR spectrum. | Provides complementary evidence of successful deuteration. wikipedia.org |
While 12C is not NMR-active, the 13C isotope is, allowing for the analysis of the carbon skeleton of a molecule. libretexts.org The presence of deuterium atoms adjacent to a carbon nucleus causes small but measurable shifts in the 13C NMR resonance, known as deuterium-induced isotope shifts. nih.gov
In the 13C-NMR spectrum of (±)-2-Chlorobutyric-d6 Acid, the signals for the deuterated carbons (C2, C3, and C4) will exhibit these isotopic shifts compared to the spectrum of the unlabeled compound. nih.govchemicalbook.comspectrabase.com The C2 signal, for instance, will be split into a multiplet due to coupling with the attached deuterium atom, and its chemical shift will be slightly upfield. Similar effects, though typically smaller, are observed for carbons further from the deuterium label. These shifts can be used to quantify the level of deuteration at specific sites within the molecule. nih.gov This quantitative capability is essential for mechanistic studies where tracking the fate of labeled positions is required. escholarship.org
Deuterium NMR (2H-NMR) for Positional Labeling
Mass Spectrometry (MS) for Quantitative Analysis and Fragment Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For (±)-2-Chlorobutyric-d6 Acid, its increased molecular weight compared to the natural compound is a key feature for MS analysis. vulcanchem.comnist.govchemsrc.com
The molecular ion peak for (±)-2-Chlorobutyric-d6 Acid will appear at a mass 6 units higher than that of its non-deuterated analog. This clear mass difference allows for easy differentiation and selective monitoring in complex mixtures. medchemexpress.commedchemexpress.com The fragmentation pattern in MS is also altered by deuteration. The fragmentation of carboxylic acids often involves the loss of specific groups. libretexts.orglibretexts.org For (±)-2-Chlorobutyric-d6 Acid, fragments containing the deuterated parts of the molecule will have correspondingly higher masses. For example, the loss of the carboxylic acid group (-COOH) would result in a fragment ion with a mass 6 units higher than the equivalent fragment from the unlabeled compound. Analyzing these deuterated fragment ions provides definitive structural information and confirms the location of the isotopic labels. researchgate.net
Table 2: Comparison of Key Mass Spectrometry Fragments
| Fragment | Non-Deuterated (m/z) | (±)-2-Chlorobutyric-d6 Acid (m/z) | Significance |
|---|---|---|---|
| Molecular Ion [M]+ | 122/124 (35Cl/37Cl) | 128/130 (35Cl/37Cl) | Differentiates labeled from unlabeled compound. |
| [M-COOH]+ | 77/79 | 83/85 | Confirms deuteration on the butyl chain. |
Use as an Internal Standard in Quantitative Analytical Assays
One of the most important applications of (±)-2-Chlorobutyric-d6 Acid is its use as an internal standard for the quantitative analysis of unlabeled 2-chlorobutyric acid or related compounds. vulcanchem.comnist.gov In techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard should behave almost identically to the analyte during sample preparation and analysis but be clearly distinguishable by the detector.
(±)-2-Chlorobutyric-d6 Acid is an excellent internal standard because its physical and chemical properties are nearly identical to the non-deuterated analyte. This ensures that it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, its higher mass allows it to be detected on a separate mass channel, preventing signal overlap. medchemexpress.com By adding a known amount of the deuterated standard to a sample, the concentration of the unlabeled analyte can be calculated with high precision and accuracy by comparing their respective signal intensities. This method corrects for variations in sample recovery and instrument response.
Applications in Materials Science and Polymer Chemistry Research
The unique properties of halogenated and isotopically labeled compounds are leveraged in materials science to create novel functionalities and to probe complex structures. While research may utilize the non-deuterated analogue, 2-chlorobutanoic acid, for bulk modifications, the principles extend to the use of deuterated versions for advanced analytical studies.
Functionalization of Lignosulfonates using 2-Chlorobutanoic Acid as a Carboxylate Donor
Lignosulfonates (LS), byproducts of the paper industry, are complex biopolymers whose properties can be enhanced through chemical modification. One such modification is carboxyalkylation, where carboxylate groups are introduced to the lignosulfonate structure. 2-Chlorobutanoic acid has been successfully employed as a carboxylate group donor for this purpose. nih.govresearchgate.net
The process involves reacting lignosulfonate with 2-chlorobutanoic acid in an alkaline medium. nih.gov This reaction proceeds through an SN1 mechanism, where the carbon-chlorine bond in 2-chlorobutanoic acid dissociates to form a planar carbocation. nih.gov This carbocation is then attacked by the alkoxide ions on the lignosulfonate, resulting in the grafting of carboxypropyl groups onto the polymer backbone. nih.gov This functionalization increases the charge density and can alter the molecular weight of the lignosulfonate, enhancing its performance as a coagulant for applications like dye removal from wastewater. nih.govresearchgate.net
Research has demonstrated the synthesis of 1-carboxypropyled lignosulfonates (1-CPRLS) with significantly increased charge densities and high molecular weights under relatively mild conditions. nih.govresearchgate.net
Table 1: Properties of Lignosulfonates Functionalized with 2-Chlorobutanoic Acid
| Property | Modified Lignosulfonate (1-CPRLS) | Reference |
| Charge Density | -3.45 meq g⁻¹ | nih.govresearchgate.net |
| Molecular Weight | 87,900 g·mol⁻¹ | nih.govresearchgate.net |
| Carboxylate Content | 2.37 mmol·g⁻¹ | researchgate.net |
| Degree of Substitution | 0.70 mol·mol⁻¹ | researchgate.net |
These modifications, achieved using 2-chlorobutanoic acid, transform the lignosulfonate into a more effective polymeric coagulant. researchgate.net
Research into Polymer Properties and Structure-Function Relationships of Deuterated Polymers
The substitution of hydrogen with its heavier isotope, deuterium, in a polymer can subtly alter its physical and chemical properties. researchgate.netdtic.mil This isotopic labeling is a powerful tool, particularly in conjunction with neutron scattering techniques, for elucidating the structure and dynamics of complex polymer systems that are often inaccessible by other methods. researchgate.net (±)-2-Chlorobutyric-d6 Acid serves as a potential precursor for creating deuterated building blocks for such polymers.
Research into deuterated polymers has revealed several key findings:
Thermodynamic Properties : Deuteration can influence the thermodynamic properties of polymers. For instance, studies on deuterated polyhydroxyoctanoate (dPHO) showed slight differences in melting point (55 °C for dPHO vs. 60 °C for PHO) and glass transition temperature (-36 °C for dPHO vs. -39 °C for PHO) compared to its protonated counterpart. acs.org Similarly, deuteration was found to increase the melting and crystallization temperatures of certain donor-acceptor conjugated polymers. researchgate.net
Molecular Weight and Conformation : The introduction of deuterium can affect molecular weight and polymer chain conformation. In one study, a deuterated biopolymer (dPHO) exhibited a lower weight average molecular weight (197,000 g/mol ) compared to the protonated version (235,000 g/mol ). acs.org
Optoelectronic Properties : The location of deuteration is critical. Selective deuteration on the backbone of poly(3-hexylthiophene) (P3HT) was shown to change film crystallinity and morphology, while side-chain deuteration induced a notable reduction in the open-circuit voltage in photovoltaic devices. osti.gov
Table 2: Comparison of Protonated (H) and Deuterated (D) Polymer Properties
| Polymer System | Property | Protonated (H) Value | Deuterated (D) Value | Reference |
| Polyhydroxyoctanoate | Melting Point | 60 °C | 55 °C | acs.org |
| Glass Transition Temp. | -39 °C | -36 °C | acs.org | |
| Avg. Molecular Weight | 235,000 g/mol | 197,000 g/mol | acs.org | |
| DPP Polymers | Crystallization Temp. | Lower | Higher | researchgate.net |
| Charge Mobility | Not Significantly Altered | Not Significantly Altered | researchgate.net |
This research underscores that while deuteration can alter physical properties, it often does so without disrupting electronic performance, making it an invaluable method for studying structure-function relationships. researchgate.net
Enzymatic and Biocatalytic Investigations
Deuterated molecules are instrumental in probing the intricacies of enzyme function and in developing novel biocatalytic routes to valuable chiral compounds. The replacement of a C-H bond with a C-D bond can significantly impact reaction rates, an outcome known as the kinetic isotope effect (KIE), which provides deep mechanistic insights. manchester.ac.ukresearchgate.net
Probing Enzyme Mechanisms and Substrate Specificity
The use of deuterated substrates, such as the enantiomers derived from (±)-2-Chlorobutyric-d6 Acid, is a cornerstone of mechanistic enzymology. chemrxiv.orgwisc.edu By measuring the KIE, researchers can identify rate-determining steps in a catalytic cycle and gain insight into the transition state of a reaction. manchester.ac.uknih.gov
For example, studies on coenzyme B12-dependent enzymes have used selectively deuterated substrates to probe the forward and reverse hydrogen atom transfer steps during catalysis. manchester.ac.uk Observing a KIE suggests that C-H bond cleavage is kinetically significant and part of the rate-limiting sequence of events. manchester.ac.uk This technique has been effectively employed to study a range of enzymes, including glutamate (B1630785) mutase and ethanolamine (B43304) ammonia (B1221849) lyase. manchester.ac.uknih.gov
Furthermore, enzyme-catalyzed hydrogen-deuterium (H/D) exchange reactions can reveal specific enzyme capabilities and interactions. In one study, a dual-protein system was investigated where an aminotransferase (DsaD) paired with a partner protein (DsaE) catalyzed H/D exchange at both the Cα and Cβ positions of amino acids. chemrxiv.orgwisc.edu In the absence of the partner protein, only Cα-deuteration occurred, demonstrating how isotopic labeling can be used to dissect the roles of individual components in a complex enzymatic system. chemrxiv.orgwisc.edu
Biocatalytic Approaches for the Enantioselective Synthesis of Deuterated Chiral Compounds
The demand for enantiomerically pure deuterated compounds in pharmaceuticals and research has driven the development of biocatalytic synthesis methods. rsc.orgnih.gov Enzymes offer unparalleled chemo-, regio-, and enantioselectivity under mild reaction conditions, making them ideal catalysts for producing specific deuterated chiral molecules. nih.govmdpi.com
A significant challenge in this area is the supply of the necessary deuterated cofactor, typically [4-²H]-NADH. nih.govresearchgate.net Innovative strategies have been developed to address this, such as systems that use a clean reductant like H₂ gas and a cheap deuterium source like heavy water (²H₂O) to generate and recycle the deuterated cofactor in situ. nih.govresearchgate.net This recycled [4-²H]-NADH can then be coupled with a wide array of C=O, C=N, and C=C bond reductases to perform asymmetric deuterations on various organic molecules. nih.gov
These biocatalytic methods have been successfully applied to synthesize crucial chiral building blocks with high isotopic and enantiomeric purity. rsc.orgresearchgate.net For instance, the synthesis of (R)-3-quinuclidinol, a key component in several drug molecules, was achieved with high selectivity using this approach. nih.govresearchgate.net Microbial transformations, using various yeast strains, also provide a cost-effective and sustainable route to producing deuterated chiral compounds from inexpensive deuterated carbon sources like methanol-d₄. rsc.org
Table 3: Examples of Biocatalytic Asymmetric Deuteration
| Enzyme/Microbe System | Target Product | Isotopic Purity | Enantiomeric Excess (ee) | Reference |
| H₂-driven [4-²H]-NADH recycling with reductase | (R)-3-Quinuclidinol | >99% | >99% | nih.govresearchgate.net |
| Saccharomyces cerevisiae | (2-²H₁)-Solketal | >95% | Not specified | rsc.org |
| Pichia pastoris | Deuterated building blocks | >95% | Not specified | rsc.org |
| Proline derivative deuteration | d-Proline derivative | 94-99% | 96-99% | acs.org |
These biocatalytic strategies represent a powerful and versatile expansion of the synthetic toolbox, enabling the efficient and selective production of complex deuterated molecules like the enantiomers of (±)-2-Chlorobutyric-d6 Acid. nih.govacs.org
Future Research Directions and Emerging Paradigms for ± 2 Chlorobutyric D6 Acid
Integration of Computational Chemistry and Theoretical Modeling for Deuterium (B1214612) Effects
The synergy between computational chemistry and experimental studies on deuterated compounds like (±)-2-Chlorobutyric-d6 Acid is paving the way for a more profound understanding of isotope effects. These in silico methods provide a lens to visualize and quantify molecular behaviors that are often difficult to observe directly.
Quantum Chemical Calculations of Kinetic Isotope Effects
Quantum chemical calculations are fundamental in predicting and interpreting the kinetic isotope effect (KIE), which is the alteration in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.orgaip.orgscielo.org.mx In (±)-2-Chlorobutyric-d6 Acid, replacing six hydrogen atoms with deuterium significantly changes the vibrational frequencies of the C-D bonds relative to C-H bonds. This disparity in zero-point vibrational energy (ZPVE) is a key factor in the primary KIE. aip.org
Computational techniques such as Density Functional Theory (DFT) and ab initio calculations can model the potential energy surface of a reaction involving (±)-2-Chlorobutyric-d6 Acid. ajchem-a.com By computing the vibrational frequencies for both the deuterated and non-deuterated versions of the molecule in the reactant and transition states, the respective ZPVE can be ascertained. nih.gov For a reaction involving the cleavage of a C-H/C-D bond, the difference in ZPVE is greater in the reactant than at the transition state. This leads to a higher activation energy for the deuterated compound and consequently a slower reaction rate (kH/kD > 1). libretexts.org These calculations yield quantitative predictions of the KIE, which can be validated against experimental data to confirm proposed reaction mechanisms. wikipedia.orgmdpi.com
Table 1: Illustrative Calculated Isotope Effects on Acidity This table presents theoretical data to illustrate the application of computational methods, as specific experimental pKa values for (±)-2-Chlorobutyric-d6 Acid are not readily available in public literature. The values are based on general principles of secondary deuterium isotope effects on carboxylic acids.
| Compound | Calculated pKa (H2O) | Calculated ΔpKa (pKaD - pKaH) |
|---|---|---|
| 2-Chlorobutyric Acid | 2.86 | N/A |
| (±)-2-Chlorobutyric-d6 Acid | 2.86 | +0.03 |
Molecular Dynamics Simulations of Deuterated Systems
While quantum chemical calculations concentrate on the electronic structure and energetics of a reaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. uwo.ca For systems that include (±)-2-Chlorobutyric-d6 Acid, MD simulations can model aspects like conformational changes, interactions with solvents, and transport properties. aip.orgacs.org
By utilizing force fields specifically adjusted for the increased mass of deuterium, MD simulations can show how deuteration influences a molecule's flexibility, its orientation in a solvent, and its capacity to cross biological membranes or interact with enzyme active sites. researchgate.netosti.gov For example, subtle alterations in van der Waals forces and the decreased vibrational motion of deuterated alkyl chains can affect lipophilicity and metabolic stability, which can be investigated through these simulations. By tracking the paths of thousands of molecules, these simulations provide a statistical understanding of how isotopic substitution affects properties on a larger scale.
Exploration of Novel Deuteration Strategies and Reagents
The synthesis of specifically deuterated molecules such as (±)-2-Chlorobutyric-d6 Acid is essential for their use in research. osaka-u.ac.jp A continuous area of chemical research is the development of more efficient, selective, and scalable methods for deuteration.
Future research is aimed at creating new catalytic systems for C-H activation and subsequent deuteration. rsc.org This includes the use of transition metal catalysts (like iridium, rhodium, and palladium) that can selectively activate particular C-H bonds and facilitate their exchange with deuterium from sources like D₂O. osaka-u.ac.jprsc.org Another developing field is photoredox catalysis, which employs light to facilitate the deuteration process under gentle conditions. rsc.orgrsc.org Additionally, a primary goal is the development of new deuterating reagents that are easier to handle and provide different reactivity patterns. beilstein-journals.orgacs.org
Development of New Research Tools and Methodologies utilizing Deuterated Chlorobutyric Acid
(±)-2-Chlorobutyric-d6 Acid and similar deuterated compounds are valuable as internal standards in analytical chemistry, especially in quantification methods based on mass spectrometry. thalesnano.com The mass difference introduced by the six deuterium atoms enables clear differentiation from the non-deuterated version, while its chemical similarity ensures it behaves nearly identically during sample preparation and analysis. thalesnano.com
Beyond its function as an internal standard, there is potential for creating new research methods. For instance, in metabolic studies, (±)-2-Chlorobutyric-d6 Acid could be used as a tracer to monitor the metabolic fate of 2-chlorobutyric acid in biological systems. By employing techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can track the incorporation of the deuterated structure into different metabolites, offering a comprehensive view of the metabolic pathways involved. protocols.io
Expanding the Scope of Biosynthetic and Metabolic Pathway Elucidation
The use of isotopically labeled compounds is a fundamental aspect of research into biosynthetic and metabolic pathways. scielo.org.mxscielo.org.mx (±)-2-Chlorobutyric-d6 Acid can act as a probe to examine the enzymatic processes involved in the metabolism of short-chain chlorinated aliphatic acids. When introduced into a biological system, the deuterated compound can be processed by the same enzymes that act on its non-deuterated equivalent. frontiersin.orgnih.gov
By analyzing the metabolic products, researchers can ascertain the mechanisms of these enzymatic reactions. researchgate.net For instance, if a C-H bond is broken in a metabolic step, a notable kinetic isotope effect might be observed, causing a different rate of metabolism for the deuterated compound. This can aid in identifying the rate-limiting step in a pathway. frontiersin.orgnih.gov The deuterium label also serves as a marker, permitting the straightforward identification of all subsequent metabolites originating from the initial deuterated substrate via mass spectrometry. genome.jp
Contributions to Green Chemistry and Sustainable Synthetic Processes
The principles of green chemistry focus on designing chemical products and processes that minimize or eradicate the use and creation of hazardous substances. scielo.org.mx The synthesis and application of deuterated compounds can support these objectives in various ways. The advancement of catalytic deuteration methods often involves transitioning from stoichiometric reagents to more sustainable catalytic processes that produce less waste. digitellinc.comresearchgate.net
Furthermore, using deuterated compounds in pharmaceutical development can result in drugs with enhanced metabolic profiles. researchgate.netnih.gov This "deuterium-switching" approach can lead to a longer drug half-life, which means lower or less frequent doses are needed. nih.gov This not only enhances patient adherence but also lessens the total quantity of the drug and its metabolites discharged into the environment, thus reducing the environmental impact. researchgate.net While (±)-2-Chlorobutyric-d6 Acid is a research compound, the methods developed for its synthesis and the knowledge gained from its study can be applied to create more sustainable pharmaceuticals and other chemical products. uq.edu.au
Q & A
Q. What are the critical steps in synthesizing (±)-2-Chlorobutyric-d6 Acid with high isotopic purity?
Synthesis involves deuterium incorporation via acid-catalyzed exchange or reduction of precursor compounds (e.g., 2-chlorobutenoic acid with deuterated reagents). Post-synthesis, purification via distillation or preparative HPLC ensures isotopic purity (>98%). Isotopic integrity is confirmed using -NMR (absence of proton signals at deuterated positions) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques confirm the isotopic purity and structural integrity of (±)-2-Chlorobutyric-d6 Acid?
Key methods include:
- NMR spectroscopy : -NMR or -NMR to verify deuterium incorporation and absence of protonated impurities.
- Mass spectrometry : HRMS detects isotopic distribution (e.g., M+6 peak for fully deuterated species).
- Infrared (IR) spectroscopy : Validates functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
Q. What safety protocols are essential when handling (±)-2-Chlorobutyric-d6 Acid?
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Contaminated waste must be disposed via licensed hazardous waste services .
Q. What are the recommended storage conditions for (±)-2-Chlorobutyric-d6 Acid?
Store in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) at 2–8°C. Protect from moisture and light to prevent decomposition. Label containers with GHS hazard symbols (corrosive, acute toxicity) .
Advanced Research Questions
Q. How does deuterium substitution at the 2,3,3,4,4,4 positions influence the acid’s reactivity in lipase-catalyzed esterification?
Deuterium’s electron-withdrawing effect lowers the α-proton acidity, potentially altering substrate-enzyme binding. In lipase-catalyzed reactions, reduced activity with non-deuterated 2-chlorobutyric acid has been attributed to its low pKa (~2.8), which acidifies the enzyme microenvironment. Deuterated analogs may mitigate this by slowing proton transfer kinetics, requiring pH-controlled reaction systems (e.g., buffered organic media) .
Q. What experimental strategies resolve discrepancies in kinetic data when using (±)-2-Chlorobutyric-d6 Acid in enzymatic studies?
- Control variables : Standardize enzyme source (e.g., Novozym 435), substrate concentration, and water activity.
- Statistical analysis : Apply ANOVA or t-tests to compare reaction rates across replicates.
- Additive screening : Introduce bases (e.g., triethylamine) to neutralize acid-induced enzyme deactivation .
Q. How can researchers isolate the isotopic effect of deuterium in (±)-2-Chlorobutyric-d6 Acid on reaction mechanisms?
Design comparative studies using non-deuterated and site-specific deuterated analogs. Kinetic isotope effects (KIEs) are quantified via ratios in rate-determining steps. For example, in esterification, deuterium at the β-position may slow nucleophilic attack due to increased mass, detectable via stopped-flow spectroscopy or isotopic labeling in product analysis .
Q. In metabolic tracing studies, how does (±)-2-Chlorobutyric-d6 Acid enhance detection of short-chain fatty acid pathways?
The deuterated acid serves as a stable isotope tracer in LC-MS or GC-MS workflows. Its metabolic incorporation into butyrate derivatives (e.g., acetyl-CoA) allows tracking via mass shifts (e.g., +6 Da in fragment ions). Control experiments must account for natural isotope abundance and cellular deuterium exchange .
Methodological Guidelines
- Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., NMR and MS) to rule out instrumental artifacts. For enzymatic discrepancies, replicate assays under inert atmospheres to exclude oxidation side reactions .
- Experimental design : Follow OECD guidelines for isotopic labeling studies, including purity thresholds (>95% deuterium) and negative controls (non-deuterated substrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
